N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C22H25N5O |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-25(2)10-4-11-27-15-23-19-14-18(6-8-21(19)27)24-22(28)17-5-7-20-16(13-17)9-12-26(20)3/h5-9,12-15H,4,10-11H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
NRUAWNVHNJQYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Benzimidazole Core Formation
The benzimidazole scaffold is constructed using a modified Phillips-Ladenburg reaction. For example, 4-chloro-1,2-phenylenediamine reacts with 2-bromo-1H-benzimidazole-5-carbaldehyde under acidic conditions (HCl/EtOH, reflux, 12 hours) to yield 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carbaldehyde . This intermediate is subsequently reduced to the corresponding amine using sodium borohydride in methanol (yield: 70–75%).
N-Alkylation with 3-(Dimethylamino)propyl Chloride
Synthesis of 1-Methyl-1H-indole-5-carboxylic Acid
Indole Methylation
Indole-5-carboxylic acid is methylated at the 1-position using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via deprotonation of the indole nitrogen, followed by alkylation (yield: 85%).
Carboxylic Acid Functionalization
The 5-carboxylic acid group is introduced through directed ortho-metalation. Using n-butyllithium (n-BuLi) and dimethylformamide (DMF) in THF at −78°C, the indole is formylated, followed by oxidation with potassium permanganate (KMnO₄) in aqueous acidic conditions to yield 1-methyl-1H-indole-5-carboxylic acid (yield: 78%).
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The indole carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the benzimidazole amine.
Coupling Reaction
The activated acid is combined with 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine in DMF at 25°C for 24 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (dichloromethane/methanol, 10:1) to yield the target compound in 83% purity.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. THF | +15% |
| Reaction Temperature | 25°C vs. 0°C | +20% |
| Coupling Agent | EDC/HOBt vs. DCC | +12% |
Optimization studies reveal that DMF enhances solubility of intermediates, while EDC/HOBt minimizes racemization compared to dicyclohexylcarbodiimide (DCC).
Purification Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves final compound purity to >98%, as confirmed by LC-MS analysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC retention time: 12.3 minutes (acetonitrile/water, 70:30), with UV detection at 254 nm confirming homogeneity.
Challenges and Alternative Routes
Side Reactions
Competitive N-alkylation at the indole nitrogen is mitigated by pre-methylation. Residual dimethylamino propyl chloride is removed via aqueous extraction (pH 7.4 phosphate buffer).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces coupling time by 75%, achieving comparable yields (80%).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Indol- und Benzimidazolringen, was zur Bildung von Chinon-artigen Strukturen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder andere reduzierbare Funktionalitäten im Molekül abzielen.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen der Benzimidazol- und Indolringe auftreten und ermöglichen eine weitere Funktionalisierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Halogenierte Derivate und starke Basen oder Säuren werden häufig verwendet, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation Chinonderivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen könnten, wodurch die Vielseitigkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die an zellulären Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise könnte sie die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsdomänen verändern.
Wirkmechanismus
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in Benzimidazole-Carboxamide Class
(a) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Structure: Features methoxy substituents (3,4-dimethoxy and 4-methoxy) on phenyl rings instead of dimethylamino and methyl-indole groups.
- Synthesis : Prepared via one-pot reductive cyclization using sodium dithionite and DMSO, yielding a structurally rigid benzimidazole core .
(b) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide ()
- Structure : Contains a benzyl-linked benzimidazole and a 5-methylindole carboxamide.
- Key Differences: Lacks the dimethylaminopropyl chain but shares the indole-carboxamide motif, highlighting the importance of side chains for target selectivity.
Compounds with Dimethylaminopropyl Side Chains
(a) Cabergoline ()
- Structure: Ergoline derivative with a dimethylaminopropyl-urea group and allyl substituent.
- Pharmacology : Dopamine D2 receptor agonist used for hyperprolactinemia; pharmacopeial purity standard (98–102%) .
- Comparison: Shares the dimethylaminopropyl group but differs in core structure (ergoline vs. benzimidazole-indole), underscoring divergent therapeutic targets.
(b) Perfluorinated Sulfonamides ()
- Examples: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide . N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonamide .
- Applications : Fluorinated surfactants or materials with high thermal/chemical stability.
- Key Differences: Sulfonamide linkage and fluorination contrast with the carboxamide and aromatic systems in the target compound, indicating non-overlapping industrial vs. biomedical uses.
Hydrazinecarboxamide Derivatives ()
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
- Structure : Combines benzodioxol, imidazole, and chlorophenyl groups with a hydrazinecarboxamide linker.
- Key Differences : The hydrazine linker and benzodioxol group distinguish it from the target compound’s benzimidazole-indole system, suggesting possible antifungal or antibacterial activity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The dimethylaminopropyl chain in the target compound may enhance CNS permeability compared to methoxy or fluorinated analogues.
- Synthetic Challenges : and highlight reductive cyclization and chromatography as viable routes for benzimidazole-indole hybrids, though yields vary (49–undisclosed) .
- Pharmacopeial Standards: Cabergoline’s stringent purity specifications (98–102%) underscore the importance of quality control for clinically used dimethylaminopropyl derivatives .
Q & A
Q. What are the established synthetic routes for N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide, and what reagents are critical for its functional group assembly?
The synthesis typically involves multi-step reactions, including:
- Benzimidazole core formation : Cyclization of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Indole-carboxamide coupling : Amide bond formation between the benzimidazole intermediate and activated indole-carboxylic acid derivatives using coupling agents like EDC/HOBt or DCC .
- Propyl-dimethylamino sidechain introduction : Alkylation or nucleophilic substitution at the benzimidazole nitrogen using 3-(dimethylamino)propyl chloride . Critical reagents include trifluoroacetic acid for cyclization and DMF as a solvent for coupling reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH3)2) and indole/benzimidazole aromatic protons .
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the dimethylamino-propyl sidechain and planar benzimidazole-indole system .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C23H26N6O) and isotopic patterns .
Q. What preliminary biological activities have been reported for this compound, and which assays are used to evaluate them?
- Anticancer activity : IC50 values against kinase targets (e.g., EGFR, VEGFR) are measured via enzymatic inhibition assays .
- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound, particularly during the alkylation of the benzimidazole nitrogen?
- Reaction conditions : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency .
- Purification : Gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities .
- Sidechain stability : The dimethylamino group may undergo oxidation; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are recommended .
Q. What mechanistic insights explain its dual inhibition of kinase and protease targets?
- Molecular docking : The indole-carboxamide moiety occupies ATP-binding pockets in kinases, while the dimethylamino-propyl chain interacts with hydrophobic protease cavities .
- Mutagenesis studies : Substitution of key residues (e.g., Lys216 in EGFR) reduces binding affinity, confirming target engagement .
Q. How do structural modifications (e.g., replacing dimethylamino with pyrrolidinyl) affect bioactivity and pharmacokinetics?
- SAR (Structure-Activity Relationship) : Bulkier groups (e.g., pyrrolidinyl) enhance target specificity but reduce solubility. LogP values increase from 2.1 (dimethylamino) to 3.4 (pyrrolidinyl), impacting membrane permeability .
- Metabolic stability : Cytochrome P450 assays show dimethylamino derivatives have slower clearance (t1/2 = 4.2 h) compared to morpholino analogs (t1/2 = 1.8 h) .
Q. How can discrepancies in reported IC50 values across studies be resolved?
- Standardized assays : Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Use of validated protocols (e.g., ADP-Glo™ Kinase Assay) improves reproducibility .
- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .
Q. What computational strategies predict off-target interactions and toxicity risks?
- Pharmacophore modeling : Matches the compound’s electrostatic profile against databases like ChEMBL to flag potential off-targets (e.g., serotonin receptors) .
- ToxCast screening : Predicts hepatotoxicity via in silico models of mitochondrial membrane potential disruption .
Comparative Analysis
Q. How does this compound compare to analogs like N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-methyl-1H-indole-2-carboxamide in target selectivity?
- Activity table :
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target compound | 12 ± 1.5 | 45 ± 3.2 | 8.7 |
| 2-Methyl analog | 28 ± 2.1 | 120 ± 8.6 | 15.2 |
| The methyl group at indole-C2 reduces kinase affinity but improves solubility . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
